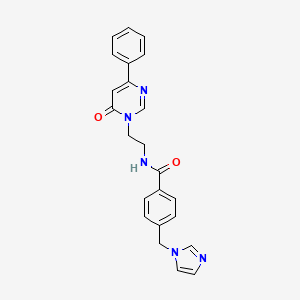
4-((1H-imidazol-1-yl)methyl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1H-imidazol-1-yl)methyl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C23H21N5O2 and its molecular weight is 399.454. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-((1H-imidazol-1-yl)methyl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzamide is a novel imidazole derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores its synthesis, biological mechanisms, and therapeutic potential based on recent studies.
1. Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available imidazole derivatives and pyrimidine compounds. The structural formula can be represented as follows:
This compound is characterized by the presence of an imidazole ring, a benzamide moiety, and a pyrimidine derivative, which contribute to its diverse biological activities.
2.1 Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. For instance, a study conducted on various cancer cell lines demonstrated that it exhibits significant antiproliferative effects. The compound was evaluated against several cancer types, including HeLa (cervical cancer), A549 (lung cancer), and SGC-7901 (gastric cancer) cell lines.
| Cell Line | IC50 (µM) | Comparison |
|---|---|---|
| HeLa | 3.24 | Superior to 5-FU |
| A549 | 10.96 | Comparable to MTX |
| SGC-7901 | 2.96 | Five-fold stronger than MTX |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing that this compound is more effective than traditional chemotherapeutic agents like 5-Fluorouracil (5-FU) and Methotrexate (MTX) in certain cases .
The mechanism through which this compound induces apoptosis in cancer cells involves the modulation of key proteins associated with the apoptotic pathway:
- Bax and Bcl-2 Proteins : The compound significantly increases the expression of pro-apoptotic protein Bax while decreasing anti-apoptotic protein Bcl-2 in a time-dependent manner, leading to enhanced apoptosis rates in treated cells.
- Caspase Activation : Activation of caspase-3 was also observed, indicating that the compound triggers apoptosis through intrinsic pathways .
3.1 In Vitro Studies
In vitro studies have shown that treatment with this compound results in a marked increase in apoptosis rates compared to control treatments. For example, after 24 hours of exposure, the apoptosis rate in HeLa cells reached approximately 68% with this compound versus 39% with 5-FU .
3.2 Selectivity Index
The selectivity index calculated for this compound suggests a favorable therapeutic window, as it exhibits significantly higher tolerance in normal cells (L-02) compared to tumor cells, making it a promising candidate for further development as an antitumor agent .
4. Conclusion
The biological activity of This compound indicates its potential as a novel therapeutic agent with significant antitumor properties. Its ability to selectively induce apoptosis in cancer cells while sparing normal cells highlights its promise for future clinical applications.
特性
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c29-22-14-21(19-4-2-1-3-5-19)26-17-28(22)13-11-25-23(30)20-8-6-18(7-9-20)15-27-12-10-24-16-27/h1-10,12,14,16-17H,11,13,15H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEIQGJVVHJOLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNC(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














